2,4-dichloro-N'-(4-propylcyclohexylidene)benzohydrazide
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Overview
Description
2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a propylcyclohexylidene group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 4-propylcyclohexanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors equipped with heating and cooling systems to maintain the desired reaction conditions. The product is then purified using industrial-scale filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N’-(4-cyanobenzylidene)benzohydrazide
- 2,4-dichloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
- 4-chloro-2-hydroxy-N’-(4-propylcyclohexylidene)benzohydrazide
Uniqueness
2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide is unique due to the presence of the propylcyclohexylidene group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H20Cl2N2O |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(4-propylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C16H20Cl2N2O/c1-2-3-11-4-7-13(8-5-11)19-20-16(21)14-9-6-12(17)10-15(14)18/h6,9-11H,2-5,7-8H2,1H3,(H,20,21) |
InChI Key |
NWGMLFUANJFZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)CC1 |
Origin of Product |
United States |
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